The synthesis of O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride typically involves the reaction of 2-dimethylaminoethanol with hydrochloric acid. The process can be summarized as follows:
Alternative synthetic routes may involve the use of hydroxylamine hydrochloride in combination with other reagents to modify the structure or enhance yields .
The molecular structure of O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride features a hydroxylamine functional group attached to a dimethylaminoethyl moiety. Key structural details include:
InChI=1S/C4H12N2O.2ClH/c1-6(2)3-4-7-5;;/h3-5H2,1-2H3;2*1H.O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride participates in several important chemical reactions:
These reactions are fundamental in synthetic organic chemistry for constructing complex molecules.
The mechanism of action for O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride primarily revolves around its electrophilic nature due to the presence of the hydroxylamine group. It can act as a nucleophile in various biochemical pathways:
The physical and chemical properties of O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride include:
O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride has diverse applications across multiple scientific domains:
The synthesis of hydroxylamine derivatives underwent significant optimization in the late 20th century, driven by demand for specialized reagents in pharmaceutical and polymer chemistry. Early routes to O-[2-(dimethylamino)ethyl]hydroxylamine relied on nucleophilic substitution of 2-(dimethylamino)ethyl chloride with hydroxylamine, but suffered from low yields (<45%) due to over-alkylation and purification challenges [1].
A transformative advancement emerged with the oxime alkylation-hydrolysis route (patented in 2000):
Table 1: Evolution of Synthetic Methods for O-[2-(Dimethylamino)ethyl]hydroxylamine Dihydrochloride
| Synthetic Approach | Key Reagents/Conditions | Yield (%) | Advantages/Limitations |
|---|---|---|---|
| Direct Alkylation (Pre-2000) | NH₂OH + ClCH₂CH₂N(CH₃)₂, NaOH, H₂O | 30-45% | Simple but low yield; polyalkylation byproducts |
| Oxime Alkylation-Hydrolysis | (CH₃)₂C=NOH + ClCH₂CH₂N(CH₃)₂ → HCl Hydrolysis | 72-85% | High purity; scalable; minimal byproducts |
| Solvent-Optimized Method | Acetonitrile reflux (80°C), 6h reaction | 89% | Enhanced kinetics; easier solvent recovery |
| Continuous Flow Hydrolysis | HCl (conc.), 100°C, residence time 30 min | 92% | Reduced decomposition; suitable for large scale |
Critical innovations addressed decomposition during hydrolysis:
These advances established reproducible gram-to-kilogram scale synthesis, enabling broad adoption in medicinal chemistry and materials science.
Organic Synthesis and Medicinal Chemistry
The compound’s hydroxylamine oxygen acts as a potent nucleophile toward carbonyl groups:
Table 2: Physicochemical Properties Enabling Multifunctional Applications
| Property | Value/Characteristic | Functional Implication |
|---|---|---|
| Solubility | Water: >50 g/100 mL; Methanol: 12.8 g/100 mL | Compatibility with aqueous/organic reaction media |
| Thermal Stability | Decomposition at 171.5°C (ΔH_dec = 184 kJ/mol) | Tolerates reflux conditions in solvents like acetonitrile |
| Hydrogen Bonding | O-H···Cl⁻ (2.1 Å); N⁺-H···O (1.9 Å) | Stabilizes crystal lattice; enhances biomolecular interactions |
| Spectroscopic Signatures | ¹H NMR (D₂O): δ 2.85 (s, 6H), 3.45 (t, 2H), 3.72 (t, 2H) | Enables reaction monitoring by NMR/LC-MS |
Polymer Chemistry and Materials Science
Analytical and Biochemical Applications
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: